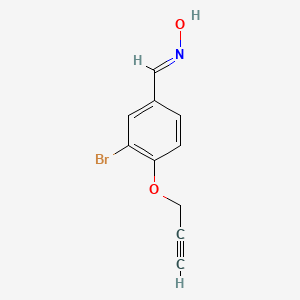

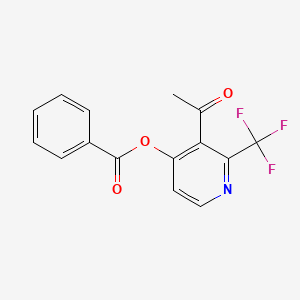

3-bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime is a chemically synthesized compound with notable characteristics. Its relevance in various chemical processes and studies is due to its distinct molecular structure and reactive properties.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, often starting with basic aldehydes and incorporating bromine elements. The process typically involves nucleophilic substitution reactions, followed by refinement steps to achieve the desired molecular structure (Balachander & Manimekalai, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is generally characterized using spectroscopic methods like FT-IR, GC-MS, and NMR spectroscopy. Computational methods like geometry optimization and potential energy scan studies also play a crucial role in predicting the favored conformations of these compounds (Balachander & Manimekalai, 2017).

Applications De Recherche Scientifique

Catalytic Applications

One study focuses on the catalyst-dependent metathesis reactions between 3-en-1-ynamides and nitrosoarenes, showcasing the use of Ag(I) or Zn(II) to produce benzaldehyde derivatives through unprecedented 1,4-metathesis reactions. This process enhances molecular complexity, indicating potential applications in synthetic organic chemistry (Gawade, Huple, & Liu, 2014).

Plant Growth Regulation

Another research area explores benzaldehyde O-alkyloximes, including those derived from bromobenzaldehydes, as new plant growth regulators. The introduction of a bromine atom to the benzene ring enhances phytotoxic activity, suggesting their use in agricultural sciences to regulate plant growth (Yoshikawa & Doi, 1998).

Antioxidant, Antimicrobial, and Anticancer Properties

Further, compounds related to 3-bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties. For instance, derivatives demonstrated significant cytotoxic activity against breast adenocarcinoma cell lines, highlighting their potential in medical research for developing new therapeutic agents (Konuş et al., 2019).

Organic Synthesis and Photocatalysis

In organic synthesis, the compound has been part of studies exploring the oxidative esterification of benzaldehyde, with applications in the development of efficient synthetic pathways for producing esters under environmentally friendly conditions. This illustrates the compound's role in advancing green chemistry practices (Biajoli, Peringer, & Monteiro, 2017).

Photochemical Applications

Lastly, the use of benzaldehyde derivatives, including those related to 3-bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime, in photochemical applications has been reported. Such compounds have been used as photolabile protecting groups for aldehydes and ketones, showcasing their utility in the controlled release of these functional groups under light irradiation (Lu et al., 2003).

Propriétés

IUPAC Name |

(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h1,3-4,6-7,13H,5H2/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTSPIQUZWUUHV-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)C=NO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=C(C=C(C=C1)/C=N/O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)

![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)